MART-1 (26-35) human

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MART-1 (26-35) humain: est un fragment peptidique dérivé de la protéine MART-1, également connue sous le nom de Melan-A. Ce peptide correspond aux acides aminés 26 à 35 de la protéine MART-1. MART-1 est un antigène de différenciation exprimé à la surface des mélanocytes et reconnu par les cellules T cytotoxiques. Il se trouve principalement dans les cellules mélanomiques et est utilisé comme biomarqueur à des fins diagnostiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : MART-1 (26-35) humain est synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode consiste à ajouter séquentiellement des acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorénylméthyloxycarbonyl) pour la protection temporaire du groupe amino pendant la synthèse. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle de MART-1 (26-35) humain suit des voies de synthèse similaires à celles de la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la cohérence. Le produit final subit un contrôle qualité rigoureux pour garantir une pureté élevée et une séquence correcte .

Analyse Des Réactions Chimiques

Types de réactions : MART-1 (26-35) humain subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants :

Formation de liaison peptidique : acides aminés protégés par Fmoc, réactifs de couplage comme HBTU (O-Benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate) et bases comme DIPEA (N,N-Diisopropyléthylamine).

Clivage de la résine : acide trifluoroacétique (TFA) en présence d'agents piégeurs comme l'eau, le triisopropylsilane (TIS) et l'éthanedithiol (EDT).

Produits principaux : Le produit principal est le peptide MART-1 (26-35) lui-même, avec des sous-produits potentiels mineurs étant des peptides tronqués ou mal repliés .

Applications de recherche scientifique

Chimie : MART-1 (26-35) humain est utilisé dans l'étude des techniques de synthèse peptidique et le développement d'essais à base de peptides.

Biologie : En recherche biologique, MART-1 (26-35) humain est utilisé pour étudier la reconnaissance des cellules T et les réponses immunitaires. Il sert d'antigène modèle pour étudier les mécanismes de traitement et de présentation des antigènes .

Médecine : MART-1 (26-35) humain est largement utilisé en immunothérapie contre le cancer, en particulier pour le mélanome. Il est utilisé dans le développement de vaccins anticancéreux et de thérapies cellulaires adoptives. Le peptide est utilisé pour stimuler les lymphocytes T cytotoxiques (CTL) spécifiques de MART-1 pour un traitement ciblé du cancer .

Industrie : Dans l'industrie pharmaceutique, MART-1 (26-35) humain est utilisé dans le développement d'outils diagnostiques et d'agents thérapeutiques pour le mélanome .

Mécanisme d'action

MART-1 (26-35) humain exerce ses effets en étant présenté à la surface des cellules mélanomiques en complexe avec des molécules du complexe majeur d'histocompatibilité (CMH). Ce complexe peptide-CMH est reconnu par les cellules T cytotoxiques spécifiques de MART-1, conduisant à l'activation et à la prolifération de ces cellules T. Les cellules T activées ciblent et tuent ensuite les cellules mélanomiques exprimant l'antigène MART-1 .

Cibles moléculaires et voies :

Cibles moléculaires : récepteurs des cellules T (TCR) spécifiques de MART-1 sur les cellules T cytotoxiques.

Applications De Recherche Scientifique

Chemistry: MART-1 (26-35) human is used in the study of peptide synthesis techniques and the development of peptide-based assays.

Biology: In biological research, this compound is used to study T cell recognition and immune responses. It serves as a model antigen for investigating the mechanisms of antigen processing and presentation .

Medicine: this compound is widely used in cancer immunotherapy, particularly for melanoma. It is employed in the development of cancer vaccines and adoptive cell therapies. The peptide is used to stimulate MART-1-specific cytotoxic T lymphocytes (CTLs) for targeted cancer treatment .

Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents for melanoma .

Mécanisme D'action

MART-1 (26-35) human exerts its effects by being presented on the surface of melanoma cells in complex with major histocompatibility complex (MHC) molecules. This peptide-MHC complex is recognized by MART-1-specific cytotoxic T cells, leading to the activation and proliferation of these T cells. The activated T cells then target and kill melanoma cells expressing the MART-1 antigen .

Molecular Targets and Pathways:

Molecular Targets: MART-1-specific T cell receptors (TCRs) on cytotoxic T cells.

Comparaison Avec Des Composés Similaires

Composés similaires :

MART-1 (27-35) : Un fragment peptidique légèrement plus petit avec une séquence d'acides aminés différente.

MART-1 (26-35, Leu27) : Une version mutée du peptide MART-1 (26-35) avec une substitution de leucine à la position 27.

Unicité : MART-1 (26-35) humain est unique en raison de sa séquence d'acides aminés spécifique, qui fournit une affinité de liaison plus élevée envers les cellules T spécifiques de MART-1 par rapport aux autres variantes. Cela en fait un outil précieux en immunothérapie et en recherche sur le cancer .

Activité Biologique

MART-1 (Melanoma Antigen Recognized by T cells-1), also known as Melan-A, is a differentiation antigen predominantly expressed in melanocytes and melanoma cells. The peptide fragment MART-1 (26-35), corresponding to amino acids 26-35 of the MART-1 protein, plays a crucial role in immune recognition by cytotoxic T lymphocytes (CTLs). This article explores the biological activity of the MART-1 (26-35) peptide, focusing on its mechanisms of action, immune responses, and implications for cancer immunotherapy.

1. Structure and Function

MART-1 (26-35) is recognized by CD8+ T cells in the context of the MHC class I molecule HLA-A*0201. This peptide is critical for eliciting an immune response against melanoma cells. The sequence of the native peptide is EAAGIGILTV, with a variant containing Leucine at position 27 (ELAGIGILTV) showing enhanced binding affinity and stability .

2.1 T Cell Activation

The recognition of MART-1 (26-35) by CTLs is facilitated by its presentation on MHC molecules. Studies have shown that MART-1-specific CTLs can effectively lyse melanoma cells presenting this epitope. However, tumor cells can develop resistance through various mechanisms, including alterations in antigen processing pathways .

2.2 Immune Evasion

Research indicates that melanoma cells can evade immune detection by downregulating components of the ubiquitin-proteasome system (UPS), which is essential for proper antigen processing. Specifically, the deregulation of p97/VCP, a non-inducible component of the endoplasmic reticulum-associated degradation (ERAD) pathway, has been implicated in this immune escape mechanism . Restoration of p97/VCP expression in resistant melanoma cell lines has been shown to enhance recognition by MART-1 (26-35)-specific CTLs, highlighting its role in maintaining immune surveillance .

3.1 Cancer Immunotherapy

MART-1 (26-35) has emerged as a target for cancer immunotherapy strategies, including peptide vaccines and adoptive T cell therapy. The ability to generate a robust CTL response against this peptide makes it an attractive candidate for therapeutic interventions aimed at melanoma .

3.2 Case Studies

Clinical trials have demonstrated the efficacy of MART-1-targeted therapies:

- A phase I/IIa trial involving MART-1 TCR gene-modified T cells showed promising results in treating metastatic melanoma, with a significant proportion of patients exhibiting tumor regression following treatment .

- Another study highlighted that HLA-A*0201-positive patients exhibited high frequencies of MART-1-reactive CTLs, correlating with favorable clinical outcomes when treated with MART-1-based therapies .

4. Data Summary

The following table summarizes key findings related to the biological activity and clinical implications of MART-1 (26-35):

5. Conclusion

MART-1 (26-35) plays a pivotal role in the immune response against melanoma, serving as a target for innovative therapeutic strategies. Understanding the mechanisms underlying its recognition and the pathways involved in immune evasion is essential for developing effective treatments. Continued research into MART-1-targeted therapies holds promise for improving outcomes in melanoma patients and potentially other cancers expressing this antigen.

Propriétés

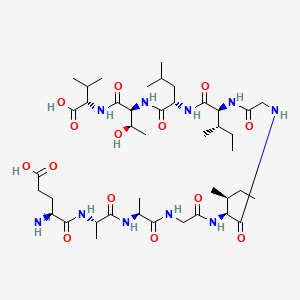

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIOKRGNEZUFAI-NMIMMQBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74N10O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.